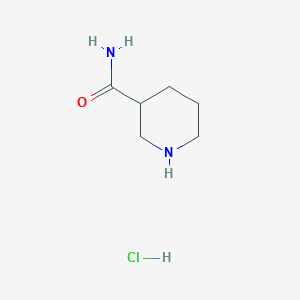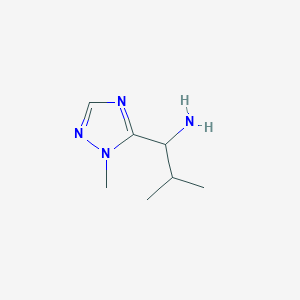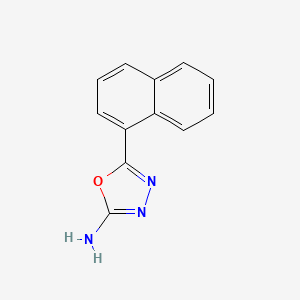
Piperidine-3-carboxamide hydrochloride
Overview
Description
Piperidine-3-carboxamide hydrochloride is a chemical compound with the molecular formula C6H13ClN2O . It has a molecular weight of 164.63 . It is used in the synthesis of various pharmaceuticals .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C6H12N2O.ClH/c7-6(9)5-2-1-3-8-4-5;/h5,8H,1-4H2,(H2,7,9);1H .Chemical Reactions Analysis
Piperidine acts as a strong base for the deprotonation of carbonyl compounds, thereby playing a crucial role in organic synthesis . Due to its nucleophilic nature, it is employed in the addition to carbon–carbon multiple bonds, a fundamental step in many synthetic processes .Physical and Chemical Properties Analysis
This compound is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature . The melting point is 103-106 °C and the boiling point is approximately 237.61°C .Scientific Research Applications
Development as ALK Inhibitors : Piperidine carboxamide derivatives have shown potential as inhibitors of anaplastic lymphoma kinase (ALK), a key target in cancer therapy. A study by Bryan et al. (2012) reported the discovery of a novel inhibitor of ALK with selectivity over the related kinase IGF1R, which could be beneficial in cancer treatment (Bryan et al., 2012).
Potential Antipsychotic Agents : Research on heterocyclic carboxamides, including derivatives of piperidine-3-carboxamide, revealed their potential as antipsychotic agents. Norman et al. (1996) studied various heterocyclic carboxamides and identified two derivatives with potent in vivo activities comparable to known antipsychotic drugs (Norman et al., 1996).
Anti-HIV-1 Activity : A study by Imamura et al. (2006) discovered a piperidine-4-carboxamide derivative with highly potent anti-HIV-1 activity. This compound showed strong inhibition of CCR5-using HIV-1 clinical isolates, suggesting its potential use in HIV treatment (Imamura et al., 2006).
CGRP Receptor Inhibitor : The compound (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide was reported as a potent calcitonin gene-related peptide (CGRP) receptor antagonist. Cann et al. (2012) developed a stereoselective and economical synthesis for this compound, which has implications in treating conditions like migraine (Cann et al., 2012).
Local Anesthetic Agent : Piperidine carboxamides, including those related to Piperidine-3-carboxamide hydrochloride, have been used in the synthesis of local anesthetic agents. Sahlberg (1987) described the preparation of ropivacaine, a local anesthetic agent, using piperidine-2-carboxamide hydrochloride (Sahlberg, 1987).
HIV-1 Reverse Transcriptase Inhibitors : Tang et al. (2010) investigated piperidine-4-yl-aminopyrimidines as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. They identified potent compounds against both wild-type HIV-1 and resistant mutant viruses, highlighting the therapeutic potential of these compounds (Tang et al., 2010).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that Piperidine-3-carboxamide hydrochloride may have potential future applications in the pharmaceutical industry.
Mechanism of Action
Target of Action
Piperidine-3-carboxamide hydrochloride is a derivative of piperidine, a six-membered heterocyclic compound . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives have been noted to interact with various targets, leading to a range of biological effects . For instance, some piperidine derivatives have been found to exhibit anticancer potential . They regulate crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB, etc .
Biochemical Pathways
For instance, they have been found to regulate signaling pathways like NF-κB, PI3k/Akt, which are involved in cancer progression .
Pharmacokinetics
The compound’s physicochemical properties such as solubility and lipophilicity, which can influence its bioavailability, have been reported .
Result of Action
Piperidine derivatives have been found to exhibit a range of biological activities, including anticancer effects . They have been observed to have therapeutic potential against various types of cancers when used alone or in combination with other drugs .
Action Environment
It’s worth noting that the synthesis and reactions of piperidine derivatives can be influenced by various factors, including temperature and the presence of other reagents .
Biochemical Analysis
Biochemical Properties
Piperidine-3-carboxamide hydrochloride, like other piperidine derivatives, is believed to interact with various enzymes, proteins, and other biomolecules . For instance, piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . These interactions can lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Cellular Effects
This compound is expected to have significant effects on various types of cells and cellular processes. For instance, piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo . They can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Piperidine derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, in prostate cancer cells, piperidine treatment has been found to inhibit PC3 cell migration by upregulating E-cadherin and downregulating N-cadherin and Vimentin .
Temporal Effects in Laboratory Settings
Piperidine derivatives have been found to express both antiaggregatory and antioxidant effects
Dosage Effects in Animal Models
One compound (AP163) containing a piperidine core displayed a statistically significant and dose-dependent reduction in hyperlocomotion in dopamine transporter knockout (DAT-KO) rats .
Metabolic Pathways
Piperidine derivatives are known to play a significant role in the pharmaceutical industry, suggesting they may interact with various enzymes or cofactors .
Properties
IUPAC Name |
piperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-6(9)5-2-1-3-8-4-5;/h5,8H,1-4H2,(H2,7,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTXRLSQNMCHPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696407 | |
| Record name | Piperidine-3-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019852-04-0, 828300-58-9 | |
| Record name | 3-Piperidinecarboxamide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1019852-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine-3-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3045040.png)




![Benzenamine, 4-[(4-pyridinylthio)methyl]-](/img/structure/B3045048.png)



